2-(Trifluoromethyl)-1H-indol-6-ol
Description
2-(Trifluoromethyl)-1H-indol-6-ol is a synthetic indole derivative featuring a hydroxyl (-OH) group at the 6-position and a trifluoromethyl (-CF₃) group at the 2-position of the indole ring. Indole derivatives are widely studied for their biological activities, including enzyme inhibition, receptor modulation, and metabolic regulation. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties compared to non-fluorinated analogs .
Properties
Molecular Formula |
C9H6F3NO |
|---|---|
Molecular Weight |
201.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-indol-6-ol |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-3-5-1-2-6(14)4-7(5)13-8/h1-4,13-14H |
InChI Key |
QZYUBXJONJOPNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1H-indol-6-ol can be achieved through several methods. One common approach involves the trifluoromethylation of indole derivatives using reagents such as CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring . Another method involves the use of platinum (II) complexes catalyzed trifluoromethylation in the presence of CF3I and visible light .
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-1H-indol-6-ol typically involves scalable and cost-effective methods. The use of CF3SO2Na as a trifluoromethyl source is preferred due to its low toxicity and environmental friendliness . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted indole compounds .
Scientific Research Applications
2-(Trifluoromethyl)-1H-indol-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and selectivity. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
The following table summarizes key indole derivatives with structural or functional similarities to 2-(Trifluoromethyl)-1H-indol-6-ol, along with their biological activities and sources:
Structural and Functional Analysis
Substituent Position and Electronic Effects
- 2-(Trifluoromethyl)-1H-indol-6-ol: The electron-withdrawing -CF₃ group at position 2 may reduce electron density on the indole ring, enhancing metabolic stability and resistance to oxidation compared to non-fluorinated analogs.
- QVO: The quinoline-vinyl group at position 3 enables π-π stacking interactions with biological targets (e.g., AMPK), crucial for its gluconeogenesis-inhibiting activity in diabetic models .
- 6-Hydroxytryptamine: The 3-(2-aminoethyl) side chain mimics serotonin, allowing interaction with 5-HT receptors. However, the lack of a -CF₃ group may reduce its metabolic stability compared to fluorinated derivatives .
Pharmacokinetic and Pharmacodynamic Considerations
- Trifluoromethyl Group : The -CF₃ group in 2-(Trifluoromethyl)-1H-indol-6-ol may enhance lipophilicity, improving membrane permeability and target engagement. Similar effects are observed in fungicidal 1,3,4-oxadiazole derivatives with -CF₃ groups .
- Prodrug Design : IVQ, a prodrug of QVO, demonstrates improved bioavailability and in vivo conversion efficiency, suggesting that prodrug strategies could benefit fluorinated indoles .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
